6,6'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine
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Overview
Description
6,6’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of two oxazoline rings attached to a bipyridine core, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of pyridine derivatives.
Introduction of Oxazoline Rings: The oxazoline rings are introduced via a cyclization reaction involving amino alcohols and carboxylic acids under acidic or basic conditions.
Substitution with tert-Butyl Groups: The tert-butyl groups are added through alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,6’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the oxazoline rings.
Scientific Research Applications
6,6’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine involves its interaction with specific molecular targets and pathways. The compound’s oxazoline rings and bipyridine core enable it to bind to metal ions, proteins, and other biomolecules, modulating their activity and function. This binding can lead to various biological effects, including enzyme inhibition, receptor modulation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without oxazoline rings.
4,4’-Bis(tert-butyl)-2,2’-bipyridine: A bipyridine derivative with tert-butyl groups but lacking oxazoline rings.
6,6’-Bis(oxazoline)-2,2’-bipyridine: A compound with oxazoline rings but without tert-butyl groups.
Uniqueness
6,6’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is unique due to the combination of oxazoline rings and tert-butyl groups attached to the bipyridine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-[6-[6-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-23(2,3)19-13-29-21(27-19)17-11-7-9-15(25-17)16-10-8-12-18(26-16)22-28-20(14-30-22)24(4,5)6/h7-12,19-20H,13-14H2,1-6H3/t19-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNVDYSKNROPCL-WOJBJXKFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=N[C@H](CO4)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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